5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine
Description
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine is a pyridine derivative characterized by a cyclopropylamino group at position 2, a methyl group at position 4, and a 1-aminopropyl chain at position 5 (molecular formula: C₁₂H₂₀N₃). Pyridine derivatives are often explored as intermediates in drug synthesis due to their ability to engage in hydrogen bonding and π-π stacking interactions. The aminopropyl substituent introduces a primary amine, contributing cationic charge at physiological pH, which may enhance solubility and target binding .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-(1-aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-3-11(13)10-7-14-12(6-8(10)2)15-9-4-5-9/h6-7,9,11H,3-5,13H2,1-2H3,(H,14,15) |
InChI Key |
XFXJRTAPNTUOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1C)NC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine typically involves multi-step organic synthesis. One common method involves the alkylation of 4-methylpyridin-2-amine with 1-bromopropane to introduce the aminopropyl group. This is followed by the cyclopropanation of the resulting intermediate using cyclopropyl bromide under basic conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents can enhance the efficiency of the reactions due to their favorable fluidity and high thermal stability .
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
The aminopropyl chain in the target compound differs from the piperazinylmethyl group in 5-((4-methylpiperazin-1-yl)methyl)-N-propylpyridin-2-amine . The latter’s tertiary amine (piperazine) has a higher pKa (~8.7) than the primary amine in the target compound (~9.7), affecting charge distribution and solubility.
Electronic and Conformational Properties: The pyrimidine ring in 5-chloro-N-cyclopropylpyrimidin-2-amine is more electron-deficient than pyridine, altering reactivity in nucleophilic substitution reactions. Aminopropylphosphonic acid (Ampropylfos) exhibits strong chelation with metal ions due to its phosphonic acid group, unlike the target compound’s amine, which may instead form hydrogen bonds.
Flexibility and Electrostatic Interactions: Studies on DNA modified with aminopropyl groups demonstrated that adjacent cationic charges increase duplex flexibility. This suggests the aminopropyl chain in the target compound could enhance conformational adaptability, facilitating interactions with dynamic biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
